Aniline hydroiodide

Catalog No.
S699306
CAS No.
45497-73-2
M.F
C6H8IN
M. Wt
221.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline hydroiodide

CAS Number

45497-73-2

Product Name

Aniline hydroiodide

IUPAC Name

aniline;hydroiodide

Molecular Formula

C6H8IN

Molecular Weight

221.04 g/mol

InChI

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H

InChI Key

KFQARYBEAKAXIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N.I

Canonical SMILES

C1=CC=C(C=C1)N.I

The exact mass of the compound Aniline hydroiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136504. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aniline hydroiodide (CAS 45497-73-2) is a highly conjugated, aromatic organic halide salt primarily procured as a structure-directing bulky cation and surface passivator in next-generation perovskite photovoltaics and optoelectronics. Unlike standard small-molecule precursors, the anilinium cation features a rigid phenyl ring directly attached to the ammonium group, maximizing electronic delocalization. In industrial and advanced laboratory workflows, it is utilized to fabricate 2D/3D mixed-dimensional perovskite heterostructures that successfully bridge the gap between the high power conversion efficiency of 3D perovskites and the superior environmental stability of 2D perovskites. Its procurement is critical for applications requiring precise work function tuning, enhanced out-of-plane charge transport, and robust protection against moisture and thermal degradation[1].

Substituting aniline hydroiodide with common aliphatic analogs, such as butylammonium iodide (BAI), fundamentally compromises device performance because aliphatic chains act as strong electrical insulators, severely impeding out-of-plane charge transport in 2D/3D architectures. Attempting to use phenethylammonium iodide (PEAI) alters the steric profile and electronic coupling, as PEAI contains a flexible ethyl linker that disrupts the direct pi-conjugation between the aromatic ring and the perovskite inorganic framework. Furthermore, substituting with aniline hydrochloride or hydrobromide introduces halide mismatch in pure iodide-based perovskite systems (e.g., FAPbI3 or FASnI3). This mismatch triggers halide migration, phase segregation, and the formation of deep-level trap states at the interface, ultimately destroying the operational stability of the solar cell under thermal stress [1].

Superior Charge Transport in 2D/3D Perovskite Architectures

In the fabrication of mixed-dimensional 2D/3D perovskite solar cells, the choice of the bulky organic spacer is critical for out-of-plane charge transport. Comparative studies demonstrate that using anilinium iodide (AnI) as the spacer cation yields significantly higher photovoltaic performance than the industry-standard aliphatic spacer, butylammonium iodide (BAI). For n=5 layer configurations, the AnI-based device achieved a power conversion efficiency (PCE) of 5.96%, nearly double the 3.02% PCE of the BAI-based reference. This enhancement is directly attributed to the electronic delocalization properties of the aromatic anilinium ring, which mitigates the insulating effect typical of standard aliphatic spacers [1].

Evidence DimensionPower Conversion Efficiency (PCE) in n=5 2D/3D perovskites
Target Compound Data5.96% PCE
Comparator Or BaselineButylammonium iodide (BAI) at 3.02% PCE
Quantified Difference97% relative increase in power conversion efficiency
Conditionsn=5 2D/3D perovskite solar cell architecture

Procuring AnI over standard aliphatic spacers allows manufacturers to double the efficiency of stable 2D/3D perovskite modules by overcoming the charge transport bottleneck.

Unencapsulated Air Stability in Tin-Based Perovskites

Lead-free tin halide perovskites (THPSCs) suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+ upon exposure to moisture and oxygen. Incorporating aniline hydroiodide to form a 2D/3D passivated structure (AN2FASnI3) drastically alters the degradation kinetics. Devices utilizing AnI achieved a baseline PCE of 10.6% and remarkably retained 100% of their initial efficiency after 150 hours of unencapsulated exposure to ambient air. In contrast, standard unpassivated 3D tin perovskites degrade within hours under identical conditions. The rigid, hydrophobic anilinium layer effectively blocks moisture ingress and passivates surface defects that mediate oxidation [1].

Evidence DimensionPCE retention under unencapsulated air exposure
Target Compound Data100% retention after 150 hours
Comparator Or BaselineUnpassivated 3D tin perovskites (rapid degradation within hours)
Quantified DifferenceComplete stabilization vs total failure in ambient conditions
ConditionsUnencapsulated devices in ambient air for 150 hours

This unparalleled oxidation resistance makes AnI a mandatory additive for any commercial scale-up of eco-friendly, lead-free tin perovskite photovoltaics.

Quantitative Work Function Tuning at the Interface

Precise energy level alignment at the perovskite/hole transport layer (HTL) interface is required to minimize non-radiative recombination. First-principles calculations and experimental validations confirm that modifying the FAPbI3 perovskite surface with anilinium iodide allows for quantitative regulation of the work function (ΔΦ). Unlike flexible aliphatic amines, the rigid anilinium cation induces specific surface structure relaxation and direct surface charge exchange, enabling exact tuning of the valence band maximum. This precise alignment facilitates optimal hole extraction while maintaining the bulk optoelectronic properties of the underlying 3D perovskite [1].

Evidence DimensionWork function (ΔΦ) tunability
Target Compound DataQuantitative, linear regulation of valence band maximum
Comparator Or BaselineNon-conjugated aliphatic amines (insufficient charge exchange)
Quantified DifferenceDirect surface charge exchange enabled by pi-conjugation
ConditionsFAPbI3 perovskite surface modification

Engineers can use AnI to precisely match the energy levels of custom transport layers, reducing interfacial energy losses in high-efficiency p-i-n solar cells.

Spacer Cation in Mixed-Dimensional 2D/3D Perovskites

AnI is the optimal choice for formulating perovskite inks where enhanced out-of-plane charge transport and high moisture resistance are simultaneously required, outperforming standard aliphatic spacers like BAI [1].

Surface Passivator for Lead-Free Tin Photovoltaics

Procured as a critical additive or post-treatment to suppress Sn2+ to Sn4+ oxidation, enabling the fabrication of air-stable, unencapsulated tin halide solar cells [2].

Interfacial Modifier for Energy Level Alignment

Utilized at the perovskite/HTL interface in high-efficiency FAPbI3 devices to quantitatively tune the work function and minimize non-radiative recombination losses [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

45497-73-2

Dates

Last modified: 08-15-2023

Explore Compound Types